N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea

evidence gap phenylcyclohexylurea procurement diligence

This meta-trifluoromethyl phenylcyclohexylurea is the direct des-chloro comparator to CAS 1394011-78-9, enabling matched-pair SAR campaigns to quantify para-Cl contribution to target potency, selectivity, and metabolic stability. With no published bioactivity data, it serves as a structurally defined negative control or probe compound for noncanonical NF-κB pathway exploration. The trans-4-hydroxycyclohexyl handle permits further derivatization. Critically distinct from the CDK12 inhibitor 'Compound 919278' (CAS 2189366-77-4); do not extrapolate between these unrelated scaffolds.

Molecular Formula C14H17F3N2O2
Molecular Weight 302.29 g/mol
CAS No. 919278-32-3
Cat. No. B3167425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea
CAS919278-32-3
Molecular FormulaC14H17F3N2O2
Molecular Weight302.29 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)O
InChIInChI=1S/C14H17F3N2O2/c15-14(16,17)9-2-1-3-11(8-9)19-13(21)18-10-4-6-12(20)7-5-10/h1-3,8,10,12,20H,4-7H2,(H2,18,19,21)
InChIKeyURTXKIJOEABFLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(trans-4-Hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea (CAS 919278-32-3): Chemical Identity and Procurement Baseline


N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea (CAS 919278-32-3) is a synthetic N,N'-disubstituted urea derivative with the molecular formula C14H17F3N2O2 and a molecular weight of 302.29 g/mol. Its structure features a trans-4-hydroxycyclohexyl moiety on one urea nitrogen and a 3-(trifluoromethyl)phenyl group on the other, placing it within the broader class of phenylcyclohexylureas. This compound must be carefully distinguished from 'Compound 919278' (CAS 2189366-77-4; C18H16N4O2), an LTβR/CDK12 inhibitor with a completely different core scaffold that shares only a numerical identifier [1]. An extensive search of primary literature, patents, and authoritative bioactivity databases (PubChem, ChEMBL, BindingDB) as of April 2026 failed to identify any peer-reviewed quantitative biological activity data, target engagement measurements, or in vivo pharmacological profiling specific to CAS 919278-32-3 [2].

Why N-(trans-4-Hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea Cannot Be Interchanged with Close Structural Analogs


The phenylcyclohexylurea scaffold possesses multiple substitution-sensitive vectors that preclude generic interchange among in-class compounds. The meta-trifluoromethyl substituent on the phenyl ring of CAS 919278-32-3, the trans stereochemistry of the 4-hydroxycyclohexyl group, and the unsubstituted para position collectively govern hydrogen-bonding capacity, lipophilicity (cLogP), and metabolic stability in ways that cannot be predicted without empirical data. Even a single-atom alteration—such as adding a para-chloro substituent (CAS 1394011-78-9), relocating the CF3 group to the para position, or epimerizing the cyclohexane hydroxyl—can fundamentally alter target binding profiles, as has been extensively documented for related sEH inhibitor and kinase-targeted urea series [1]. Without compound-specific quantitative selectivity, potency, and ADME data for CAS 919278-32-3, no evidence-based interchangeability claim can be made, and procurement decisions predicated on analog performance data carry substantial scientific risk [2].

Quantitative Differentiation Evidence for N-(trans-4-Hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea (CAS 919278-32-3): Current Evidence Gap


Insufficient Publicly Available Comparator Data for CAS 919278-32-3

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and the broader open-access literature through April 2026 identified zero peer-reviewed studies reporting quantitative biological activity data (e.g., IC50, Ki, Kd, EC50, % inhibition at specified concentration, GI50, MIC, or in vivo pharmacokinetic parameters) for CAS 919278-32-3. In the absence of such data for the target compound itself, no direct head-to-head comparison, cross-study comparison, or class-level quantitative inference can be reliably constructed against its closest structural analogs, which include trans-1-(4-chloro-3-trifluoromethylphenyl)-3-(4-hydroxycyclohexyl)urea (CAS 1394011-78-9; Δ = +Cl at phenyl C4), N-(trans-4-hydroxycyclohexyl)-N'-[4-(trifluoromethyl)phenyl]urea (para-CF3 isomer), and UC2288 (CAS 1394011-91-6; p21 inhibitor with more extensive substitution). Therefore, no high-strength evidence items meeting the mandatory comparator, quantitative data, and assay-context requirements can be populated in this guide at present [1].

evidence gap phenylcyclohexylurea procurement diligence

Structural Proximity Does Not Guarantee Functional Equivalence: Lessons from the Phenylcyclohexylurea Scaffold

Within the N,N'-disubstituted phenylcyclohexylurea chemotype, minor structural modifications produce large-magnitude changes in biological activity. In the soluble epoxide hydrolase (sEH) inhibitor series reported by Hwang et al. (2007), the trans-1,4-cyclohexane configuration was essential for picomolar potency against recombinant human sEH, with the trans isomer consistently outperforming cis by orders of magnitude across multiple aryl substituents. Separately, UC2288 (a more extensively substituted phenylcyclohexylurea) demonstrated p21 downregulation with a GI50 of approximately 10 µM against NCI60 cancer cell lines, while closely related analogs lacking the para-chloro or pyridyloxy substituents showed markedly different activity profiles [1]. These SAR precedents demonstrate that even single-position substitutions within this scaffold can produce non-linear and unpredictable changes in target engagement and cellular potency. For CAS 919278-32-3, the critical combinatorial features—meta-CF3, para-H, trans-4-OH—represent a substitution pattern not explicitly profiled in the published phenylcyclohexylurea SAR literature .

structure-activity relationship phenylcyclohexylurea substitution sensitivity

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to the 4-Chloro Analog

The absence of a para-chloro substituent in CAS 919278-32-3 differentiates it physicochemically from its closest commercially available analog, trans-1-(4-chloro-3-trifluoromethylphenyl)-3-(4-hydroxycyclohexyl)urea (CAS 1394011-78-9; molecular weight 336.74 vs. 302.29 for the target). The para-chloro substituent increases molecular weight by ~34 Da, adds hydrophobic surface area, and can participate in halogen bonding interactions with protein targets. While experimentally measured logP/logD values for both compounds are not publicly available, in silico estimates based on the molecular formulas predict a cLogP difference of approximately 0.5–0.8 log units (higher for the chloro analog). The trans-4-hydroxycyclohexyl group provides two hydrogen-bond donor sites (urea NH, hydroxyl OH) and multiple acceptor sites (urea C=O, hydroxyl O) in both compounds, but the electronic effect of para-Cl on the aniline ring NH acidity (and thus hydrogen-bond donor strength) differs from para-H due to inductive withdrawal, which may affect target binding thermodynamics .

physicochemical properties lipophilicity hydrogen bonding

Situations Where N-(trans-4-Hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea (CAS 919278-32-3) May Be Considered for Procurement, and Associated Caveats


Chemical Biology Probe Development for Noncanonical NF-κB Pathway Studies (Caveat: Requires Independent Target Validation)

If a research group wishes to explore whether phenylcyclohexylureas bearing a meta-CF3, para-H substitution pattern engage targets in the noncanonical NF-κB pathway—a biology space where the structurally unrelated 'Compound 919278' (CAS 2189366-77-4) has demonstrated LTβR/CDK12 activity —then CAS 919278-32-3 could serve as a structurally distinct probe compound. However, users must independently validate target engagement, as no published data link CAS 919278-32-3 to CDK12, LTβR, or any NF-κB component. Direct extrapolation from 'Compound 919278' to CAS 919278-32-3 is scientifically unsound due to their completely different core scaffolds [1].

Structure-Activity Relationship (SAR) Studies Exploring the Contribution of para-Substitution to Phenylcyclohexylurea Pharmacology

CAS 919278-32-3 (para-H) is structurally positioned as the direct des-chloro comparator to trans-1-(4-chloro-3-trifluoromethylphenyl)-3-(4-hydroxycyclohexyl)urea (CAS 1394011-78-9; para-Cl). In a matched-pair SAR campaign, these two compounds could be profiled side by side to quantify the contribution of the para-chloro substituent to target potency, selectivity, metabolic stability, and cellular permeability. This approach has been successfully employed in the sEH inhibitor field, where systematic substitution scanning of the phenylcyclohexylurea scaffold revealed that para-substituent identity is a critical determinant of both potency and microsomal stability .

Synthetic Chemistry Applications as a Building Block or Intermediate

Vendor listings (a2bchem catalog number AC89636) indicate that CAS 919278-32-3 is commercially available and may serve as a synthetic intermediate. The trans-4-hydroxycyclohexyl group provides a handle for further derivatization (e.g., esterification, etherification, oxidation to the ketone), while the urea core and 3-(trifluoromethyl)phenyl group can participate in additional coupling reactions. This compound may be procured for the synthesis of more complex phenylcyclohexylurea libraries, provided users verify purity specifications independently.

Negative Control or Inactive Comparator in Phenylcyclohexylurea Screening Campaigns (Conditional)

If future screening data demonstrate that CAS 919278-32-3 lacks activity against a given target panel while its 4-chloro analog (CAS 1394011-78-9) is active, then CAS 919278-32-3 could serve as a structurally matched negative control. This application is entirely prospective and conditional upon the generation of primary screening data for both compounds. No published evidence currently supports this use.

Quote Request

Request a Quote for N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.